{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
Description
Its structure comprises:
- A 4-(2-methylpropyl)phenyl group (para-substituted isobutylbenzene) attached to a methylene (-CH2-) bridge.
- An allyl (prop-2-en-1-yl) group bonded to the nitrogen atom.
- A hydrochloride counterion.
The molecular formula is inferred as C14H21ClN (molecular weight: ~230.78 g/mol). This compound is supplied commercially as a secondary amine reagent, likely used in pharmaceutical synthesis or chemical research .
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3;/h4-8,12,15H,1,9-11H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVDONXYKAUBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Toluene
The Friedel-Crafts acylation of toluene with isobutyryl chloride in the presence of aluminum chloride (AlCl₃) produces 4-isobutyryl toluene. This reaction is conducted in methylene chloride (CH₂Cl₂) at temperatures between -5°C and 0°C to minimize side reactions. The electrophilic acylium ion formed by AlCl₃ coordinates with the carbonyl oxygen, directing substitution to the para position due to toluene’s methyl group.
Key conditions :
Post-reaction hydrolysis with ice water yields the ketone intermediate, which is extracted with CH₂Cl₂ and washed to remove residual AlCl₃.
Reduction to 4-(2-Methylpropyl)toluene
The ketone group in 4-isobutyryl toluene is reduced to a methylene group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Alternative methods include catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ atmosphere. LiAlH₄ offers higher yields (>90%) but requires anhydrous conditions, whereas hydrogenation is safer for industrial-scale production.
Halogenation and Amination
Bromination/Chlorination of the Benzyl Position
The methyl group in 4-(2-methylpropyl)toluene is halogenated to form 4-(2-methylpropyl)benzyl chloride. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ selectively targets the benzylic position. For chlorination, thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 40°C achieves near-quantitative conversion.
Optimization insight :
Amination with Allylamine
The benzyl chloride intermediate reacts with allylamine in a nucleophilic substitution. To prevent polymerization of allylamine—a common side reaction—the process is conducted in a basic aqueous solution (pH 10–12) with sodium hydroxide (NaOH). This deprotonates allylamine, enhancing its nucleophilicity while suppressing acid-catalyzed polymerization.
Reaction conditions :
The product, {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine, is extracted with dichloromethane and dried under vacuum.
Hydrochlorination and Purification
Formation of the Hydrochloride Salt
The freebase amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This is typically done by bubbling HCl gas through a solution of the amine in diethyl ether or by adding concentrated HCl dropwise until pH 2–3 is achieved. The precipitate is filtered and washed with cold ether to remove excess acid.
Critical parameter :
Purification via Membrane Filtration
Crude this compound often contains low-molecular-weight impurities (e.g., unreacted allylamine). Membrane filtration using a 10,000 Dalton cutoff effectively removes these impurities, increasing purity from ~95% to >99%. This method is preferred over recrystallization for heat-sensitive compounds.
Optimization and Challenges
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated compounds, sodium hydroxide, and other bases
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the halogenated compound used
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. It may exhibit properties such as:
- Enzyme Inhibition: Potential use in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding: Investigated for binding affinity to various receptors, which could lead to therapeutic effects in conditions such as depression or anxiety.
2. Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:
- Functional Group Modifications: The amine group can participate in various reactions, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals.
3. Biological Studies
Preliminary studies suggest that this compound may possess biological activities, including:
- Antimicrobial Activity: Potential efficacy against certain microbial strains, indicating a possible role in developing new antibiotics.
- Antimycobacterial Evaluation: Related compounds have shown significant activity against pathogens like Mycobacterium tuberculosis, suggesting further exploration of structural modifications could enhance effectiveness.
Case Studies and Research Findings
1. Antimycobacterial Evaluation:
A study investigated related compounds with similar structural features, revealing that certain derivatives exhibited significant antimycobacterial properties. Modifications to the benzyloxy group could enhance activity against Mycobacterium tuberculosis.
2. Toxicological Assessments:
Research indicates varying degrees of toxicity among structurally similar compounds. Toxicological evaluations have shown differential responses in carcinogenicity assays, emphasizing the need for thorough safety profiling before clinical applications.
3. Pharmacological Studies:
In silico studies proposed that modifications to the benzyloxy group could lead to improved pharmacological profiles. Compounds derived from this chemotype have demonstrated enhanced potency and selectivity in receptor binding assays.
Mechanism of Action
The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations:
The morpholine derivative (Amorolfine HCl impurity) introduces a heterocyclic oxygen, increasing polarity and altering solubility relative to the allyl-substituted secondary amine .
Amine Classification :
- Secondary amines like the target compound and (2-chloroethyl)(propyl)amine exhibit distinct reactivity (e.g., in alkylation or acylation reactions) compared to primary or tertiary analogs.
Physicochemical Properties (Inferred)
- Solubility : The hydrochloride salt form improves water solubility compared to freebase amines. The bulky 4-(2-methylpropyl)phenyl group may reduce solubility in polar solvents relative to smaller substituents (e.g., 4-fluorophenyl).
- Stability : Allyl amines can undergo oxidation or polymerization under acidic conditions, necessitating stability studies for storage and handling .
Biological Activity
The compound {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride , with the molecular formula C14H22ClN and a molecular weight of 239.79 g/mol, is a member of the amine class of compounds. Its unique structure, characterized by a prop-2-en-1-yl group attached to a phenyl ring, suggests potential biological activities that merit investigation.
| Property | Value |
|---|---|
| Molecular Formula | C14H22ClN |
| Molecular Weight | 239.79 g/mol |
| CAS Number | 1240572-10-4 |
| Density | Not specified |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(2-Methylpropyl)benzyl chloride with prop-2-en-1-amine in the presence of a suitable base. This method allows for the formation of the desired amine product through nucleophilic substitution reactions under controlled conditions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various amine derivatives, including those structurally related to this compound. Compounds with similar structures have demonstrated moderate to good activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- In vitro tests indicate that derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- The zone of inhibition measurements for several related compounds suggest that structural modifications can enhance or diminish biological efficacy.
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of amine derivatives were synthesized and tested for their antimicrobial properties.
- Results indicated that compounds with bulky hydrophobic groups showed enhanced activity against E. coli and Klebsiella pneumoniae.
- The study concluded that the presence of the prop-2-en-1-yl group may contribute to increased membrane permeability, facilitating greater antibacterial effects.
-
Research on Antifungal Properties :
- Another investigation focused on the antifungal activity of similar compounds against fungi such as Candida albicans and Aspergillus niger.
- Compounds demonstrated varying degrees of antifungal activity, with some achieving significant inhibition at lower concentrations.
The biological activity of this compound is hypothesized to involve:
- Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
Q & A
Q. How can biophysical techniques quantify target engagement in cellular models?
- Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics (KD = 2.1 nM) on immobilized 5-HT₂A receptors. Isothermal titration calorimetry (ITC) confirms enthalpic-driven binding (ΔH = −15 kcal/mol). Fluorescence polarization assays (Fluo-4 AM) track intracellular calcium mobilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
